Product packaging for kb-NB142-70(Cat. No.:CAS No. 1233533-04-4)

kb-NB142-70

Cat. No.: B608308
CAS No.: 1233533-04-4
M. Wt: 251.3 g/mol
InChI Key: DHUAGGSHTKPOHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Protein Kinase D Family Research

The Protein Kinase D (PKD) family, a subset of the Ca2+/calmodulin-dependent protein kinase (CaMK) superfamily, comprises serine/threonine kinases that are crucial in processing signals from the second messenger diacylglycerol (DAG). frontiersin.orgmdpi.com Initially discovered in 1994, with PKD1 being the first identified member (originally termed PKCμ), the family expanded to include PKD2 and PKD3. frontiersin.orgahajournals.orgexp-oncology.com.ua These enzymes are pivotal in a multitude of cellular functions, and their dysregulation is implicated in significant pathological conditions, including cancer and cardiac diseases. mdpi.comnih.gov This central role in both normal physiology and disease has spurred considerable scientific interest in developing small-molecule inhibitors to probe PKD function and explore potential therapeutic avenues. nih.gov Broad-spectrum and specifically designed inhibitors have become essential tools in these cell-signaling investigations. nih.gov

Significance of Protein Kinase D Isoforms in Cellular Homeostasis

The three mammalian PKD isoforms—PKD1, PKD2, and PKD3—share a high degree of structural similarity, particularly in their catalytic domains, yet they exhibit distinct activation patterns and downstream functions which contribute to their complex role in maintaining cellular balance. frontiersin.orgahajournals.org These kinases are key mediators of cellular responses to neurohormonal, oxidative, and metabolic stress. frontiersin.org Their functions are diverse, influencing actin dynamics, vesicle trafficking from the Golgi network, cell migration, proliferation, survival, and gene transcription. ahajournals.orgfrontiersin.org

In the cardiovascular system, all three isoforms are expressed in the heart, where they regulate myocardial contraction, gene expression, and metabolic processes. mdpi.com Their activity is also linked to immune regulation, memory, and angiogenesis. frontiersin.org Given their widespread influence, the precise regulation of PKD activity is critical for cellular health. Dysregulation of these isoforms is associated with numerous diseases, highlighting their importance in cellular homeostasis. frontiersin.orgmdpi.com For instance, PKD1 can act as a tumor suppressor in some cancers while promoting others, and PKD2 is often considered a pro-tumor protein. frontiersin.org This functional diversity underscores the need for isoform-specific understanding and tools for their study.

Historical Development and Derivation of the Compound

The development of kb NB 142-70 is rooted in the ongoing effort to create more potent and selective inhibitors for the PKD family. It was developed as a derivative of an earlier PKD inhibitor, CID 755673. tocris.comrndsystems.com Research demonstrated that kb NB 142-70 is a more potent analog, exhibiting approximately 6- to 7-fold greater inhibition of PKD1 than its parent compound. rndsystems.com The synthesis and characterization of kb NB 142-70 were part of a broader investigation into the structure-activity relationships of benzothienothiazepinone inhibitors of PKD. rndsystems.com This research aimed to produce powerful chemical tools to arrest cancer cell growth and motility, leading to the identification of kb NB 142-70 as a highly effective inhibitor across all three PKD isoforms. rndsystems.comcaymanchem.com

CompoundPKD1 IC₅₀ (nM)PKD2 IC₅₀ (nM)PKD3 IC₅₀ (nM)
kb NB 142-7028.358.753.2
CID 755673182280227

Data sourced from multiple references. tocris.comrndsystems.commedchemexpress.combiorbyt.comapexbt.comadooq.comcaymanchem.com

Overview of Research Trajectory of kb NB 142-70

Since its development, kb NB 142-70 has been utilized in a variety of research contexts to elucidate the specific roles of PKD signaling. Its primary application is as a selective inhibitor to probe the consequences of blocking PKD activity in different biological systems. nih.gov

Key research findings involving kb NB 142-70 include:

Cancer Research: Studies have shown that kb NB 142-70 potently arrests prostate cancer cell growth, migration, and invasion. tocris.comrndsystems.comapexbt.comcaymanchem.com It also demonstrates cytotoxic effects against certain prostate cancer cell lines. medchemexpress.com

Cell Migration: The inhibitor was used to demonstrate that PKD1 signaling promotes the migration of intestinal epithelial cells. caymanchem.comcaymanchem.com

Signal Transduction: Research in intestinal epithelial cells revealed that PKD1 mediates a negative feedback loop on PI3K/Akt signaling in response to G protein-coupled receptor (GPCR) agonists. Treatment with kb NB 142-70 potentiated Akt phosphorylation, indicating its utility in dissecting complex signaling cascades.

Neuroscience: In the field of neuroscience, kb NB 142-70 has been applied to study memory formation. nih.gov Research indicates that PKD activity is required to sustain the enlargement of dendritic spines associated with long-term potentiation (LTP), and the inhibitor was effective in blocking this process. nih.gov

Inflammation and Ion Channel Regulation: The compound has been used to show that PKD inhibition prevents the effects of stimuli like angiotensin II, including the phosphorylation of histone deacetylases (HDACs) and the nuclear localization of β-catenin. medchemexpress.combiomol.com

Research AreaModel SystemKey Finding with kb NB 142-70Reference
OncologyProstate Cancer Cells (PC3, DU145)Inhibits cancer cell growth, migration, and invasion. tocris.comrndsystems.comcaymanchem.com
GastroenterologyIntestinal Epithelial Cells (IEC-18)Blocks PKD-mediated cell migration and reveals negative feedback on PI3K/Akt pathway. caymanchem.commedchemexpress.com
NeuroscienceHippocampal NeuronsInhibits plasticity-induced stabilization of F-actin in dendritic spines, affecting memory-related mechanisms. nih.gov
CardiovascularIntestinal Epithelial Cells (as a model for GPCR signaling)Prevents Angiotensin II-induced phosphorylation of various HDACs. medchemexpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9NO2S2 B608308 kb-NB142-70 CAS No. 1233533-04-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-hydroxy-3,4-dihydro-2H-[1]benzothiolo[2,3-f][1,4]thiazepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S2/c13-6-1-2-8-7(5-6)9-10(16-8)11(14)12-3-4-15-9/h1-2,5,13H,3-4H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHUAGGSHTKPOHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(C(=O)N1)SC3=C2C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10669824
Record name 9-Hydroxy-3,4-dihydro[1]benzothieno[2,3-f][1,4]thiazepin-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10669824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233533-04-4
Record name 9-Hydroxy-3,4-dihydro[1]benzothieno[2,3-f][1,4]thiazepin-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10669824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Mechanisms and Target Engagement of Kb Nb 142 70

Pan-Protein Kinase D Isoform Inhibitory Modalities

kb NB 142-70 functions as a pan-PKD inhibitor, effectively targeting all three isoforms of the enzyme: PKD1, PKD2, and PKD3. tocris.comrndsystems.commedchemexpress.comadooq.comprobechem.com Its inhibitory activity is achieved by competing with ATP, thereby preventing the transfer of phosphate (B84403) groups to substrate proteins. scbt.com This blockade of kinase activity disrupts downstream signaling cascades that are crucial for various cellular functions. scbt.com The compound demonstrates a high degree of selectivity for PKD isoforms, with minimal effects on other kinases at concentrations typically used in research. rupress.org

Table 1: Inhibitory Concentration (IC50) of kb NB 142-70 on PKD Isoforms

Isoform IC50 (nM)
PKD1 28.3
PKD2 58.7
PKD3 53.2

Data sourced from multiple studies. tocris.comrndsystems.comcaymanchem.commedchemexpress.comadooq.comprobechem.comfishersci.iefishersci.fi

Specificity Towards PKD1

kb NB 142-70 demonstrates the highest potency towards PKD1, with a reported IC50 value of 28.3 nM. tocris.comrndsystems.comcaymanchem.commedchemexpress.comadooq.comprobechem.com In cellular assays, kb NB 142-70 has been shown to inhibit the autophosphorylation of PKD1 at Serine 916 (Ser916). medchemexpress.com The inhibition of PKD1 by this compound has been instrumental in elucidating the role of this specific isoform in various cellular processes, including cell migration and proliferation. caymanchem.com For instance, research has shown that inhibition of PKD1 by kb NB 142-70 can reverse the formation of duct-like structures in pancreatic cells, a process associated with pancreatic intraepithelial neoplasia. nih.govnih.gov Furthermore, in intestinal epithelial cells, kb NB 142-70 prevents PKD1-mediated phosphorylation of class IIa histone deacetylases. nih.govnih.gov

Specificity Towards PKD2

The inhibitory effect of kb NB 142-70 extends to PKD2, with an IC50 value of 58.7 nM. tocris.comrndsystems.comcaymanchem.commedchemexpress.comadooq.comprobechem.com The inhibition of PKD2 is significant in the context of cellular pathways where this isoform plays a predominant role. Studies have implicated PKD2 in the regulation of inflammatory responses and cell survival pathways. nih.gov For example, in hepatocellular carcinoma cells, the inhibition of PKD by kb-NB-142-70 was shown to profoundly inhibit the phosphorylation of GSK-3β, a downstream target in a pathway that also involves PI3K/Akt. nih.govoncotarget.com

Specificity Towards PKD3

kb NB 142-70 is also an effective inhibitor of PKD3, with an IC50 of 53.2 nM. tocris.comrndsystems.comcaymanchem.commedchemexpress.comadooq.comprobechem.com While PKD1 and PKD2 have been more extensively studied, the role of PKD3 in cellular signaling is an active area of research. The availability of potent inhibitors like kb NB 142-70 facilitates the investigation of PKD3-specific functions. nih.gov

Downstream Molecular Targets of kb NB 142-70

The inhibition of PKD isoforms by kb NB 142-70 leads to the modulation of several downstream signaling pathways.

Histone Deacetylase Phosphorylation Regulation

A key downstream effect of kb NB 142-70 is the regulation of class IIa histone deacetylase (HDAC) phosphorylation. nih.govnih.gov In intestinal epithelial cells, stimulation with agents like angiotensin II leads to a significant increase in the phosphorylation of HDAC4, HDAC5, and HDAC7. nih.govnih.gov Treatment with kb NB 142-70 prevents this angiotensin II-induced phosphorylation in a concentration-dependent manner. medchemexpress.comnih.gov This inhibitory action has been observed at specific serine residues on the HDAC proteins. medchemexpress.comnih.govnih.gov The prevention of HDAC phosphorylation by kb NB 142-70 suggests a critical role for PKD in mediating this process. nih.govnih.govphysiology.org

Table 2: Effect of kb NB 142-70 on Angiotensin II-Induced HDAC Phosphorylation

Histone Deacetylase Phosphorylation Sites Inhibited by kb NB 142-70 Cellular Context
HDAC4 Ser246, Ser632 IEC-18 cells
HDAC5 Ser259, Ser498 IEC-18 cells
HDAC7 Ser155 IEC-18 cells

Data derived from studies on intestinal epithelial cells (IEC-18). medchemexpress.comnih.govnih.gov

PI3K/Akt Pathway Modulation

kb NB 142-70 has been shown to modulate the PI3K/Akt signaling pathway. lktlabs.comnih.govresearchgate.net In certain cellular contexts, inhibition of PKD by kb NB 142-70 can lead to an increase in the activation of Akt. lktlabs.comresearchgate.net Specifically, in angiotensin II-stimulated intestinal epithelial cells, treatment with kb NB 142-70 potentiates the phosphorylation of Akt at both Thr308 and Ser473. researchgate.net Conversely, in hepatocellular carcinoma cells, kb NB 142-70 was found to inhibit the phosphorylation of GSK-3β, a downstream component of the PI3K/Akt pathway, in response to TNF-α. nih.govoncotarget.com This suggests that PKD2 can regulate the PI3K/Akt pathway. nih.gov

NF-κB Signaling Pathway Inhibition

The Protein Kinase D family is a known activator of the NF-κB signaling pathway, which is central to inflammation, immunity, and cell survival. nih.govoncotarget.comfrontiersin.org Specifically, PKD2 has been shown to activate NF-κB signaling, promoting the development of various cancers. nih.govfrontiersin.org While direct studies detailing the specific actions of kb NB 142-70 on NF-κB are limited, its role as a potent pan-PKD inhibitor strongly implies an inhibitory effect on this pathway. Other PKD inhibitors, such as CRT0066101, have been demonstrated to block NF-κB activation and its dependent processes in pancreatic cancer cells. nih.gov In hepatocellular carcinoma, PKD isoforms are understood to activate the NF-κB pathway. oncotarget.com Therefore, by inhibiting the upstream kinase PKD, kb NB 142-70 is mechanistically positioned to suppress the activation of NF-κB and its downstream transcriptional targets.

Hippo Pathway (YAP/TAZ) Activity Regulation

The Hippo signaling pathway is a critical regulator of organ size and tissue homeostasis, and its dysregulation is frequently observed in cancer. nih.govnih.gov The terminal effectors of this pathway are the transcriptional co-activators Yes-associated protein (YAP) and its paralog TAZ. nih.govnih.gov Research has firmly established kb NB 142-70 as a modulator of Hippo signaling through its inhibition of PKD. nih.govmednexus.orgaacrjournals.org

In response to stimuli from G protein-coupled receptors (GPCRs), PKD is activated and mediates downstream signals that affect YAP. nih.govnih.gov Treatment with kb NB 142-70 prevents the GPCR-agonist-induced phosphorylation of YAP at key serine residues (Ser127 and Ser397). nih.gov This phosphorylation is a critical event that leads to YAP's sequestration in the cytoplasm, thereby inhibiting its transcriptional activity. nih.govnih.gov By blocking this phosphorylation, kb NB 142-70 prevents the translocation of YAP from the nucleus to the cytoplasm. nih.gov

Furthermore, kb NB 142-70 has been shown to blunt the phosphorylation of Lats, an upstream kinase that directly phosphorylates YAP. nih.gov Consequently, kb NB 142-70 prevents the induction of YAP/TEAD-regulated genes, such as connective tissue growth factor (CTGF), cysteine-rich angiogenic inducer 61 (CYR61), and CXCL5, in response to growth signals in pancreatic cancer cells. nih.govaacrjournals.org This evidence highlights that PKD inhibition by kb NB 142-70 is a key mechanism for suppressing YAP/TAZ activity. mednexus.orgaacrjournals.org

GSK-3β Phosphorylation Dynamics

Glycogen (B147801) synthase kinase-3β (GSK-3β) is a multifaceted serine/threonine kinase involved in a wide array of cellular processes, including metabolism, proliferation, and differentiation. Its activity is typically inhibited by phosphorylation at the Ser9 residue. In the context of hepatocellular carcinoma, PKD2 has been identified as an upstream regulator of the GSK-3β/β-catenin pathway. oncotarget.com

Studies using hepatocellular carcinoma cells have shown that kb NB 142-70 profoundly inhibits the TNF-α-induced phosphorylation of GSK-3β. oncotarget.com This finding indicates that in this specific cellular context, PKD activity is required for the inhibitory phosphorylation of GSK-3β. oncotarget.com Interestingly, in intestinal epithelial cells, inhibition of PKD by kb NB 142-70 was found to enhance the activation of Akt, a known upstream kinase that phosphorylates and inhibits GSK-3β. physiology.org This suggests that the influence of kb NB 142-70 on GSK-3β phosphorylation can be context-dependent and may involve crosstalk with other signaling pathways, such as the PI3K/Akt pathway. oncotarget.comphysiology.org

Table 2: Summary of Molecular Effects of kb NB 142-70 This interactive table outlines the observed effects of kb NB 142-70 on key signaling proteins and pathways. | Pathway | Target Protein/Process | Observed Effect of kb NB 142-70 | Reference | | :--- | :--- | :--- | | Hippo | YAP Phosphorylation (Ser127, Ser397) | Inhibited | nih.gov | | Hippo | YAP Nuclear Export | Inhibited | nih.gov | | Hippo | Lats Phosphorylation | Inhibited | nih.gov | | Hippo | YAP/TEAD Target Gene Expression (CTGF, Areg) | Inhibited | nih.gov | | GSK-3β Signaling | GSK-3β Phosphorylation (in HCC cells) | Inhibited | oncotarget.com | | β-catenin Signaling | PKD1/β-catenin Complex Formation | Disrupted | physiology.org | | β-catenin Signaling | β-catenin Phosphorylation (Ser552) | Inhibited | physiology.org | | β-catenin Signaling | β-catenin Nuclear Localization | Inhibited | physiology.org |

Allosteric and Competitive Inhibition Models

The primary mechanism by which kb NB 142-70 inhibits PKD involves direct interaction with the enzyme. The reaction kinetics and structural relationships to other kinase inhibitors suggest a competitive inhibition model. scbt.com This model posits that kb NB 142-70 binds to the catalytic domain of the kinase, likely at or near the ATP-binding pocket, thereby preventing the binding of ATP and subsequent phosphorylation of target substrates. scbt.com This is supported by observations that kb NB 142-70 treatment effectively suppresses the autophosphorylation of PKD1 at Ser916, a hallmark of catalytic activation that is dependent on ATP binding. nih.govresearchgate.net Other related PKD inhibitors, such as CID 2011756, are also known to be ATP-competitive, reinforcing this proposed mechanism of action for kb NB 142-70. medchemexpress.com

Protein-Protein Interaction Disruption by kb NB 142-70

The inhibitory action of kb NB 142-70 on PKD's catalytic function leads to the disruption of key protein-protein interactions that are dependent on phosphorylation events. A prime example is the interaction between PKD1 and β-catenin. In intestinal epithelial cells, stimulation by GPCR agonists induces the formation of a protein complex between PKD1 and β-catenin. physiology.org Treatment with kb NB 142-70 abrogates the formation of this complex. physiology.org This disruption is a direct consequence of inhibiting PKD1's kinase activity, which prevents the necessary phosphorylation events that facilitate the interaction. physiology.org

Similarly, kb NB 142-70 indirectly disrupts the interaction between phosphorylated YAP and 14-3-3 proteins. nih.gov The phosphorylation of YAP by the Lats kinase creates binding sites for 14-3-3 proteins, which sequester YAP in the cytoplasm and prevent its nuclear functions. nih.govmednexus.org By inhibiting the upstream PKD-Lats-YAP signaling axis and preventing YAP phosphorylation, kb NB 142-70 effectively blocks the formation of the YAP/14-3-3 complex, allowing YAP to remain in the nucleus. nih.gov

Cellular and Subcellular Effects of Kb Nb 142 70

Impact on Cellular Proliferation and Growth Arrest

The compound kb NB 142-70 demonstrates significant anti-proliferative and cytotoxic effects across various cancer cell lines. tocris.comrndsystems.com Its mechanism of action involves the direct interruption of the cell cycle, leading to a halt in cell growth. nih.govnih.gov

A primary mechanism through which kb NB 142-70 inhibits cell proliferation is by inducing cell cycle arrest. nih.govnih.gov Studies focusing on prostate cancer cells have shown that treatment with kb NB 142-70 leads to an arrest in the G2/M phase of the cell cycle. nih.gov This blockage prevents cells from proceeding through mitosis, thereby halting their division and proliferation. nih.govresearchgate.net Analysis of PC3 prostate cancer cells treated with kb NB 142-70 confirmed this potent arrest in cell growth. tocris.commedchemexpress.com

The induction of cell cycle arrest by kb NB 142-70 directly translates to a marked reduction in cellular proliferation rates. nih.govnih.gov This compound displays prominent cytotoxic and anti-proliferative effects in cancer cells. tocris.comrndsystems.com The cytotoxicity of kb NB 142-70 has been quantified in several cancer cell lines, demonstrating its ability to inhibit cell viability. medchemexpress.comnih.gov

In Vitro Cytotoxicity of kb NB 142-70 in Human Cancer Cell Lines
Cell LineCancer TypeParameterValue (μM)
PC-3Prostate CancerEC₅₀8.025
PC-3Prostate CancerIC₅₀21 ± 6
PANC-1Pancreatic CancerIC₅₀34 ± 7
CFPAC-1Pancreatic CancerIC₅₀5.2 ± 0.1

Data sourced from: medchemexpress.comnih.gov

Regulation of Cellular Motility and Invasion

Beyond its effects on proliferation, kb NB 142-70 is a potent inhibitor of cellular processes critical for metastasis, including cell motility and invasion. tocris.comrndsystems.comcaymanchem.com These effects have been observed consistently in studies involving prostate cancer cells. nih.gov

Research has clearly demonstrated that kb NB 142-70 inhibits the migration of cancer cells. tocris.comrndsystems.comcaymanchem.com This inhibitory effect is a direct consequence of its function as a PKD inhibitor. nih.gov In hepatocellular carcinoma cells, kb-NB-142-70 was shown to inhibit the expression of mesenchymal markers, which are associated with increased cell motility during the epithelial-mesenchymal transition (EMT). oncotarget.com

The compound significantly inhibits the invasive properties of tumor cells. nih.gov Studies on prostate cancer cells have confirmed that kb NB 142-70 effectively suppresses their ability to invade. tocris.comrndsystems.comcaymanchem.comnih.gov This anti-invasive action is linked to its ability to modulate pathways that regulate cellular invasion machinery. For instance, in hepatocellular carcinoma, PKD inhibition by kb-NB-142-70 profoundly inhibited the phosphorylation of GSK-3β, a kinase involved in the EMT process that facilitates invasion. oncotarget.com

The inhibitory effect of kb NB 142-70 on cell migration is further evidenced by its impact on in vitro wound healing assays. tocris.comrndsystems.comcaymanchem.com These assays, which model cell migration in a two-dimensional space, show a significant reduction in the ability of cells to close an artificial gap or "wound" in a cell monolayer upon treatment with the compound. nih.gov

In studies using intestinal epithelial cells (IEC-18), treatment with kb NB 142-70 strikingly reduced the migration of cells into the denuded area of a wound. nih.govphysiology.org This was observed in both linear gap assays and two-dimensional circular wound assays. nih.govphysiology.org The mechanism for this involves the prevention of actin organization and the polarization of cells at the wound edge, which are necessary for directional movement. nih.gov Wounding these cell cultures normally induces rapid PKD1 activation, an effect that is prevented by kb NB 142-70. nih.gov

Apoptosis Induction and Cytotoxic Effects

Enhancement of Programmed Cell Death

Research indicates that kb NB 142-70 plays a role in promoting programmed cell death, or apoptosis. Inhibition of PKD activity by kb NB 142-70 has been observed to induce cell growth arrest and apoptosis in tumor plasma cells in vitro. wipo.int Studies have shown that suppression of PKD1's catalytic activity with kb NB 142-70 can lead to apoptosis. nih.gov The compound also displays cytotoxic effects against certain cancer cell lines. For instance, it has an EC50 of 8.025 μM against PC3 prostate cancer cells. medchemexpress.com

Synergistic Effects with Pro-Apoptotic Agents

The compound kb NB 142-70 can work in concert with other agents to enhance apoptosis. In prostate cancer cells, kb NB 142-70, by inhibiting PKD activity, can enhance phorbol (B1677699) 12-myristate 13-acetate (PMA)-induced cleavage of PARP, a key event in apoptosis. nih.gov This suggests a synergistic relationship with pro-apoptotic agents like PMA to promote cell death. nih.gov Furthermore, in human colorectal cancer cells, the combination of the multi-kinase inhibitor regorafenib (B1684635) with PKD inhibitors like kb NB 142-70 has shown synergistic effects in inhibiting cell proliferation. nih.gov This combination led to an induction of apoptosis, evidenced by increased PARP cleavage and decreased activation of the anti-apoptotic protein HSP27. nih.gov

Subcellular Localization and Compartmentalization Effects

Influence on Nuclear-Cytoplasmic Shuttling of Proteins

The compound kb NB 142-70 has been shown to significantly influence the movement of proteins between the nucleus and the cytoplasm. This is a critical process for regulating gene expression and cellular function.

HDAC5: In intestinal epithelial cells, kb NB 142-70 prevents the nuclear extrusion of histone deacetylase 5 (HDAC5) that is typically induced by angiotensin II (ANG II). nih.gov While it doesn't alter HDAC5 distribution in unstimulated cells, it blocks its movement to the cytoplasm upon stimulation. nih.gov

β-catenin: The inhibitor also averts the increase in nuclear localization of β-catenin in response to ANG II in intestinal epithelial cells. physiology.org This effect is crucial as β-catenin is a key component of a signaling pathway involved in cell proliferation. physiology.org

YAP/TAZ: In pancreatic ductal adenocarcinoma (PDAC) cells, PKD inhibitors, including kb NB 142-70, can prevent the upregulation of genes regulated by YAP and TAZ, which are transcriptional regulators involved in cell growth. mednexus.orgresearchgate.net

TFEB/TFE3: In macrophages, kb NB 142-70 has been shown to abrogate the activation of the transcription factors TFEB and TFE3 during bacterial infection by preventing their nuclear translocation. tandfonline.combiorxiv.org This effect is also observed in response to α7nAChR stimulation. biorxiv.org

Table 1: Effect of kb NB 142-70 on Nuclear-Cytoplasmic Shuttling

Protein Cell Type Stimulus Effect of kb NB 142-70 Reference
HDAC5 Intestinal Epithelial Cells (IEC-18) Angiotensin II Prevents nuclear extrusion nih.gov
β-catenin Intestinal Epithelial Cells (IEC-18) Angiotensin II Prevents nuclear localization physiology.org
YAP/TAZ Pancreatic Cancer Cells Insulin/Neurotensin Prevents upregulation of target genes mednexus.orgresearchgate.net
TFEB/TFE3 Macrophages Bacterial Infection / α7nAChR stimulation Abrogates nuclear translocation tandfonline.combiorxiv.orgbiorxiv.org

Golgi Network Interactions and Signaling

The Golgi apparatus is a central hub for protein sorting and trafficking. Research has highlighted the role of PKD, and by extension its inhibitor kb NB 142-70, in processes occurring at the Golgi.

NLRP3 Inflammasome Activation: In response to inflammasome activators, diacylglycerol (DAG) recruits PKD to the Golgi. researchgate.netnih.gov Inhibition of PKD with kb NB 142-70 has been shown to almost completely abolish the activity of the NLRP3 inflammasome, a key component of the innate immune system. nih.gov This suggests that Golgi-mediated PKD signaling is essential for NLRP3 inflammasome activation. researchgate.netnih.gov A computational model has also been developed to study the interactions of PKD and CERT at the trans-Golgi network. tocris.comrndsystems.comrndsystems.com

Protein Trafficking: PKD1 is known to regulate the fission of transport carriers destined for the cell surface from the trans-Golgi network. physiology.org While direct studies with kb NB 142-70 on this specific process are not detailed in the provided context, its role as a potent PKD inhibitor implies it would interfere with this function.

Pharmacological Modulation of Disease Pathophysiology by Kb Nb 142 70

Oncological Research Applications

The multifaceted role of the PKD family in cancer has positioned its inhibitors, such as kb NB 142-70, as significant subjects of investigation for therapeutic development. The following sections detail the application of kb NB 142-70 in dissecting the pathophysiology of various malignancies.

Prostate Cancer Progression and Metastasis Inhibition

In the context of prostate cancer, kb NB 142-70 has demonstrated significant anti-tumorigenic properties. Research has shown that this compound and its analogs can dramatically arrest the proliferation of prostate cancer cells. frontiersin.orgresearchgate.net This inhibition of cell growth is, at least in part, attributable to the induction of a G2/M cell cycle arrest. frontiersin.orgresearchgate.net

Furthermore, kb NB 142-70 has been shown to impede the migratory and invasive capabilities of prostate cancer cells. tandfonline.comcancerrxgene.orgfrontiersin.org These effects correlate with its potent inhibition of PKD1 autophosphorylation. researchgate.netnih.gov By targeting PKD, kb NB 142-70 also enhances phorbol (B1677699) myristate acetate (B1210297) (PMA)-induced PARP cleavage, suggesting a synergistic effect in promoting apoptosis. frontiersin.org

Table 1: Effects of kb NB 142-70 on Prostate Cancer Cells

Cellular Process Effect of kb NB 142-70 Mechanism of Action
Proliferation Inhibition Induction of G2/M cell cycle arrest
Migration Inhibition -
Invasion Inhibition -

Pancreatic Ductal Adenocarcinoma (PDAC) Intervention

Pancreatic ductal adenocarcinoma (PDAC) is characterized by a reprogramming of acinar cells to a ductal phenotype, a process known as acinar-to-ductal metaplasia (ADM), which is a crucial early event in the initiation of this malignancy. ijbs.com Studies have identified Protein Kinase D1 (PKD1) as a key driver of ADM. The application of kb NB 142-70 has been instrumental in demonstrating that the inhibition of PKD can effectively block TGFα- and oncogenic Kras-mediated ADM in a dose-dependent manner. ijbs.commdpi.com

Moreover, in PDAC cells, the Hippo signaling pathway, a critical regulator of organ size and tumorigenesis, is often dysregulated. nih.gov The transcriptional coactivator with PDZ-binding motif (TAZ) and Yes-associated protein (YAP) are key downstream effectors of this pathway. Research has indicated that PKD inhibitors, including kb NB 142-70, can suppress the activity of YAP/TAZ, highlighting a potential therapeutic avenue for PDAC. nih.govnih.gov Specifically, kb NB 142-70 has been shown to prevent the increase in the expression of YAP/TEAD target genes, such as CTGF, CYR61, and CXCL5, in response to growth-promoting signals. nih.gov

Colorectal Cancer Growth and Signaling Suppression

In human colorectal cancer (CRC), specific isoforms of PKD, namely PKD2 and PKD3, are expressed and implicated in the activation of several oncogenic signaling pathways. nih.gov One of the key pathways mediated by PKD in CRC is the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a pivotal role in cell proliferation and survival. nih.gov

Studies have demonstrated that structurally distinct PKD inhibitors, including kb NB 142-70, can substantially suppress the activation of NF-κB in human CRC cells. nih.gov This inhibitory action on a crucial pro-survival pathway underscores the potential of kb NB 142-70 in attenuating colorectal cancer growth.

Hepatocellular Carcinoma Epithelial-Mesenchymal Transition (EMT) Regulation

Epithelial-mesenchymal transition (EMT) is a cellular program that is often activated during cancer invasion and metastasis. In hepatocellular carcinoma (HCC), tumor necrosis factor-alpha (TNF-α) can induce EMT. Research has elucidated the role of PKD2 in this process, showing that it mediates TNF-α-induced EMT and invasion. nih.gov

The use of kb NB 142-70 has been crucial in dissecting the signaling cascade downstream of PKD2. It was found that kb NB 142-70 profoundly inhibits the phosphorylation of glycogen (B147801) synthase kinase-3 beta (GSK-3β), a key regulator of EMT. nih.govnih.gov This inhibition subsequently affects the PI3K/GSK-3β/β-catenin pathway. nih.gov By blocking this pathway, kb NB 142-70 inhibits the expression of mesenchymal markers and stimulates the expression of epithelial markers, effectively reversing the EMT phenotype induced by TNF-α. nih.govnih.gov

Breast Cancer Models and PKD3-mediated Tumorigenesis

In breast cancer, the expression profile of PKD isoforms is often altered, with a notable downregulation of PKD1 and an upregulation of PKD2 and, particularly, PKD3 in more aggressive, invasive forms of the disease. frontiersin.orgmdpi.com This isoform switch is correlated with tumor progression, and PKD3 has been identified as a key driver of tumorigenesis in certain breast cancer subtypes, such as triple-negative breast cancer (TNBC). frontiersin.orgmdpi.com

PKD3 promotes several oncogenic functions, including proliferation, migration, and invasion. frontiersin.org Given that kb NB 142-70 is a potent inhibitor of all three PKD isoforms, with an IC50 of 53.2 nM for PKD3, it represents a potential therapeutic agent for targeting PKD3-driven breast cancer. frontiersin.orgmedchemexpress.com However, while the rationale for using pan-PKD inhibitors is strong, specific studies detailing the effects of kb NB 142-70 in PKD3-mediated breast tumorigenesis are not extensively represented in the currently available literature, which more frequently highlights the use of other pan-PKD inhibitors like CRT0066101. frontiersin.org

Modulating Oncogenic Signaling Pathways in Cancer

The anti-neoplastic effects of kb NB 142-70 are underpinned by its ability to modulate several key oncogenic signaling pathways across different cancer types. As a pan-PKD inhibitor, its primary targets are the PKD isoforms, which are upstream regulators of numerous cellular processes.

A prominent pathway affected by kb NB 142-70 is the PI3K/Akt signaling cascade. In hepatocellular carcinoma, it inhibits the PI3K/GSK-3β/β-catenin pathway, which is crucial for EMT. nih.gov Interestingly, in intestinal epithelial cells, inhibition of PKD1 by kb NB 142-70 has been shown to potentiate Akt phosphorylation in response to G protein-coupled receptor (GPCR) agonists, indicating a complex, context-dependent regulatory role. journalofoncology.org

The NF-κB signaling pathway is another critical target. In colorectal cancer, kb NB 142-70 suppresses NF-κB activation, thereby inhibiting a key pathway for cell proliferation and survival. nih.gov In pancreatic acinar cells, PKD1-induced ADM is partially mediated through the activation of canonical NF-κB signaling, suggesting that kb NB 142-70's inhibitory effect on ADM may involve the suppression of this pathway. nih.gov

Furthermore, kb NB 142-70 influences cell cycle regulation, as evidenced by its ability to induce a G2/M arrest in prostate cancer cells. frontiersin.org This indicates an interference with the cellular machinery that governs cell division. The compound also impacts the Hippo pathway by suppressing YAP/TAZ activity in pancreatic cancer cells, a pathway integral to cell proliferation and organ size control. nih.govnih.gov

Table 2: IC50 Values of kb NB 142-70 for PKD Isoforms

PKD Isoform IC50 (nM)
PKD1 28.3
PKD2 58.7

Data sourced from multiple studies. frontiersin.orgtandfonline.commedchemexpress.comcancerrxgene.org

Inflammatory and Immune Response Modulation

The role of kb NB 142-70 in modulating inflammatory and immune responses is primarily linked to its inhibitory action on PKD, which is involved in various signaling cascades that govern inflammation.

Regulation of NLRP3 Inflammasome Activation

The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a multiprotein complex crucial for the innate immune response, responsible for the activation of caspase-1 and the subsequent maturation and secretion of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-18 (IL-18). Research has demonstrated that PKD is a key regulator of NLRP3 inflammasome activation.

Studies have shown that the inhibition of PKD activity can significantly curtail inflammasome activation. Specifically, the use of PKD inhibitors, including kb NB 142-70, has been found to almost completely abolish inflammasome activity in stimulated macrophages. This inhibition occurs without affecting the expression levels of the core inflammasome components like NLRP3, pro-caspase-1, pro-IL-1β, or the adaptor protein ASC. The mechanism appears to involve Golgi-mediated PKD signaling, which is both required and sufficient for NLRP3 inflammasome activation. By inhibiting PKD, kb NB 142-70 effectively prevents the assembly of the active inflammasome complex.

Compound Effect on NLRP3 Inflammasome Mechanism
kb NB 142-70Abolishes inflammasome activityInhibits Protein Kinase D (PKD), preventing inflammasome assembly

Impact on Acute Colitis Models

Inflammatory bowel disease (IBD), which includes conditions like ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract and impaired intestinal epithelial barrier function. The protein kinase D family, particularly PKD2, has been identified as playing a protective role in intestinal inflammation.

In studies utilizing dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis models in mice, the inhibition of PKD activity has been shown to have significant effects. While direct studies on the systemic administration of kb NB 142-70 in these animal models are not detailed, in vitro experiments on intestinal epithelial cell lines provide critical insights. The application of PKD inhibitors, such as kb NB 142-70, to intestinal epithelial cells resulted in a dose-dependent decrease in the expression of tight junction proteins and MUC2, a key component of the protective mucus layer. This suggests that the inhibition of PKD by compounds like kb NB 142-70 can disrupt epithelial barrier function, a key aspect of colitis pathophysiology.

T-cell Compartment Modulation

The T-cell compartment is a critical component of the adaptive immune system, and its regulation is vital for appropriate immune responses. The expression of PKD isoforms in primary T-cells is modulated by T-cell receptor (TCR) stimulation. Research focusing on PKD3 has implicated this kinase in signal transduction downstream of the TCR. While studies specifically detailing the comprehensive effects of kb NB 142-70 on T-cell function are limited, its use as a PKD-specific inhibitor in this context underscores the role of the PKD family in T-cell signaling. The modulation of PKD activity by inhibitors like kb NB 142-70 is a strategy employed by researchers to probe the function of these kinases in the T-cell compartment.

Neurodegenerative Disease Investigations

The exploration of kb NB 142-70 in the context of neurodegenerative diseases has focused on its impact on cellular models of Parkinson's disease, specifically concerning the survival of dopaminergic neurons.

Role in Parkinson's Disease Models

Parkinson's disease (PD) is characterized by the progressive loss of dopaminergic neurons in the substantia nigra. Oxidative stress is a major contributor to the degenerative processes in PD. Research has identified Protein Kinase D1 (PKD1) as playing a role in the survival of dopaminergic neurons during oxidative stress.

In cell culture models of PD, the neurotoxins 6-hydroxydopamine (6-OHDA) and MPP+ are used to induce oxidative stress and mimic the dopaminergic neurodegeneration seen in the disease. Studies have shown that pharmacological inhibition of PKD1 with kb NB 142-70 exacerbates the toxicity induced by these neurotoxins. researchgate.netnih.gov This suggests that PKD1 activity is part of a compensatory protective mechanism in these models. Therefore, the inhibition of PKD1 by kb NB 142-70 in this context leads to an increase in neuronal cell death, highlighting a potential pro-survival role for PKD1 in dopaminergic neurons. researchgate.netplos.org

Model System Neurotoxin Effect of kb NB 142-70 Inferred Role of PKD1
N27 Dopaminergic Cells6-OHDAAugmented apoptosis/cytotoxicityAnti-apoptotic/Pro-survival
Cell Culture PD ModelsMPP+Exacerbated toxicityProtective
Cell Culture PD Models6-OHDAExacerbated toxicityProtective

Influence on Dopaminergic Neurotoxicity

The influence of kb NB 142-70 on dopaminergic neurotoxicity is a direct consequence of its inhibitory effect on PKD1. In studies using the N27 dopaminergic cell line, exposure to the neurotoxin 6-OHDA was shown to induce apoptosis. researchgate.netplos.org Co-treatment with kb NB 142-70 significantly augmented this 6-OHDA-induced cell death. plos.org

The findings indicate that PKD1 signaling plays a cell survival role during the early stages of oxidative stress in dopaminergic neurons. researchgate.netnih.gov Negative modulation of PKD1 activation, either through pharmacological inhibition with kb NB 142-70 or through RNAi knockdown, was found to enhance the apoptotic effects of 6-OHDA. researchgate.netplos.orgscienceopen.com Conversely, positive modulation of PKD1, through overexpression of the protein, attenuated the neurotoxin-induced apoptosis. researchgate.netscienceopen.com This demonstrates that the influence of kb NB 142-70 on dopaminergic neurotoxicity is to increase the vulnerability of these neurons to oxidative stress-induced cell death by blocking a protective signaling pathway mediated by PKD1. researchgate.net

Gastrointestinal Homeostasis and Signaling in Intestinal Epithelial Cells

The chemical compound kb NB 142-70 plays a significant role in modulating intracellular signaling pathways that are crucial for maintaining gastrointestinal homeostasis. Its effects are particularly notable in intestinal epithelial cells (IECs), where it influences epigenetic regulation and interacts with key cell surface receptor signaling. Research has highlighted its function as an inhibitor of the protein kinase D (PKD) family, which in turn affects downstream processes involved in cell growth, proliferation, and gene expression within the gut epithelium. amazonaws.comlktlabs.com

Regulation of Histone Deacetylase Nuclear Extrusion

The compound kb NB 142-70 has been identified as a key regulator of class IIa histone deacetylases (HDACs), specifically HDAC4, HDAC5, and HDAC7, within intestinal epithelial cells. nih.govphysiology.org These enzymes are critical in the epigenetic control of gene expression, and their localization within the cell—either in the nucleus or the cytoplasm—is a determining factor in their activity. The nuclear extrusion of these HDACs is a crucial step in allowing for the expression of genes that promote mitogenic signaling and cell proliferation. physiology.org

Studies utilizing the rat intestinal epithelial cell line IEC-18 have demonstrated that stimulation with mitogenic G protein-coupled receptor (GPCR) agonists, such as angiotensin II, vasopressin, and lysophosphatidic acid, leads to a significant increase in the phosphorylation of HDAC4, HDAC5, and HDAC7. nih.gov This phosphorylation is a prerequisite for their export from the nucleus to the cytoplasm. Treatment with kb NB 142-70 effectively prevents this agonist-induced phosphorylation of class IIa HDACs in a concentration-dependent manner. nih.gov

The mechanism of action for kb NB 142-70 in this context is through its inhibition of the PKD family of kinases, particularly PKD1. nih.govphysiology.org PKD1 has been shown to be the predominant isoform responsible for mediating the phosphorylation of class IIa HDACs in response to GPCR activation in intestinal epithelial cells. nih.gov By inhibiting PKD1, kb NB 142-70 blocks the signaling cascade that leads to HDAC phosphorylation and subsequent nuclear extrusion. nih.govphysiology.org This intervention has been shown to prevent the cell cycle progression, DNA synthesis, and proliferation that are typically induced by GPCR activation. physiology.org

The following table summarizes the key findings from research on the effect of kb NB 142-70 on HDAC phosphorylation in intestinal epithelial cells.

Target HDACPhosphorylation SitesStimulating AgonistEffect of kb NB 142-70Reference
HDAC4Ser246, Ser632Angiotensin IIPrevention of Phosphorylation nih.gov
HDAC5Ser259, Ser498Angiotensin IIPrevention of Phosphorylation nih.gov
HDAC7Ser155Angiotensin IIPrevention of Phosphorylation nih.gov
HDAC4, HDAC5, HDAC7Not SpecifiedVasopressin, Lysophosphatidic Acid, Phorbol EstersPrevention of Phosphorylation nih.govmedchemexpress.com

Crosstalk with G Protein-Coupled Receptor (GPCR) Signaling

The compound kb NB 142-70 significantly modulates the signaling pathways initiated by G protein-coupled receptors (GPCRs) in intestinal epithelial cells. nih.govplos.orgsemanticscholar.org Its primary role in this context is the inhibition of the protein kinase D (PKD) family, which acts as a downstream effector of GPCR activation. nih.gov This inhibition has profound effects on various cellular processes, including cell proliferation and survival, through its interaction with the PI3K/Akt signaling pathway. nih.govplos.orgsemanticscholar.org

Research has shown that in intestinal epithelial IEC-18 cells, treatment with kb NB 142-70 potentiates the activation of Akt, a key protein kinase involved in cell survival and proliferation, in response to stimulation by GPCR agonists like angiotensin II, vasopressin, and lysophosphatidic acid. nih.govplos.orgsemanticscholar.org Specifically, kb NB 142-70 enhances the phosphorylation of Akt at two critical sites, Thr308 and Ser473. nih.govplos.orgsemanticscholar.org This suggests that PKD1, which is inhibited by kb NB 142-70, normally functions as a negative feedback regulator of the PI3K/Akt pathway. nih.govplos.org

The mechanism underlying this potentiation involves an increased accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane. nih.govplos.org By monitoring the localization of an Akt-pleckstrin homology domain-green fluorescent protein (Akt-PH-GFP) fusion protein, which binds to PIP3, it was observed that kb NB 142-70 treatment leads to a striking increase in the membrane accumulation of this reporter in response to angiotensin II. nih.govplos.org This indicates that the inhibition of PKD1 by kb NB 142-70 enhances the activity of PI3K, the enzyme responsible for producing PIP3. nih.govplos.org

Furthermore, kb NB 142-70 has been shown to prevent the GPCR-induced nuclear localization of β-catenin, another crucial signaling molecule involved in intestinal epithelial cell proliferation. nih.gov This effect is also mediated through the inhibition of PKD. nih.gov

The table below details the effects of kb NB 142-70 on key components of the GPCR signaling pathway in intestinal epithelial cells.

Signaling MoleculeEffect of kb NB 142-70Cellular ProcessStimulating AgonistReference
Akt (Phosphorylation at Thr308 & Ser473)PotentiationCell Survival, ProliferationAngiotensin II, Vasopressin, Lysophosphatidic Acid nih.govplos.orgsemanticscholar.org
PIP3 (Plasma Membrane Accumulation)IncreasePI3K Pathway ActivationAngiotensin II nih.govplos.org
β-catenin (Nuclear Localization)PreventionGene Transcription, ProliferationAngiotensin II nih.gov

Methodological Approaches in Research of Kb Nb 142 70

In Vitro Experimental Models

In vitro studies have been fundamental in elucidating the mechanism of action and cellular consequences of kb NB 142-70 treatment. These models allow for the detailed examination of the compound's effects in a controlled environment.

Cell Culture Systems for Compound Efficacy Evaluation

The efficacy of kb NB 142-70 has been assessed across various human and rodent cell lines, revealing its impact on cancer cell proliferation and migration. Prostate cancer cell lines, including LNCaP and PC3, have been utilized to demonstrate the compound's cytotoxic and anti-proliferative properties. medchemexpress.comtocris.comrndsystems.com In these cells, kb NB 142-70 effectively inhibits growth, migration, and invasion. tocris.comrndsystems.comnih.govcaymanchem.comapexbt.com

Intestinal epithelial cell lines, such as IEC-18 and IEC-6, have also been instrumental in studying the compound's role in cell migration. nih.gov Research has shown that kb NB 142-70 can prevent the phosphorylation of class IIa histone deacetylases (HDACs) in IEC-18 cells. medchemexpress.comphysiology.org Furthermore, studies on hepatocellular carcinoma (HCC) cells have indicated that kb NB 142-70 can inhibit the phosphorylation of GSK-3β, a key signaling molecule. oncotarget.com The compound's effects have been observed in studies involving N27 cells and primary mesencephalic neurons in the context of Parkinson's disease models. nih.gov

Table 1: Cell Lines Used in the Evaluation of kb NB 142-70

Cell Line Cell Type Research Context Observed Effects with kb NB 142-70
LNCaP Human Prostate Cancer Cancer Research Inhibition of PKD1 autophosphorylation, growth arrest. medchemexpress.comadooq.com
PC3 Human Prostate Cancer Cancer Research Cytotoxicity, induction of G2/M cell cycle arrest. medchemexpress.comnih.gov
IEC-18 Rat Intestinal Epithelial Cell Signaling, Migration Prevention of ANG II-induced HDAC phosphorylation, inhibition of migration. medchemexpress.comnih.govphysiology.orglktlabs.com
IEC-6 Rat Intestinal Epithelial Cell Migration Inhibition of wound-induced PKD autophosphorylation. nih.gov
HCC cells Human Hepatocellular Carcinoma Cancer Research Inhibition of TNF-α induced GSK-3β phosphorylation. oncotarget.com
N27 Rat Dopaminergic Neurons Neurodegeneration Research Exacerbation of MPP+ and 6-OHDA toxicity. nih.gov
Primary Mesencephalic Neurons Mouse Neurons Neurodegeneration Research Exacerbation of MPP+ and 6-OHDA toxicity. nih.gov

Biochemical Assays for Kinase Activity Assessment

Biochemical assays have been crucial for quantifying the inhibitory potency of kb NB 142-70 against its primary targets, the three isoforms of Protein Kinase D. These assays have determined the half-maximal inhibitory concentrations (IC₅₀) of the compound. medchemexpress.comtocris.comrndsystems.comcaymanchem.comapexbt.comadooq.combiorbyt.com Notably, kb NB 142-70 is a more potent analog of the earlier PKD inhibitor, CID 755673. tocris.comrndsystems.com

Western blotting is a common technique used in these studies to detect the phosphorylation status of specific proteins. For instance, in LNCaP cells, kb NB 142-70 was shown to inhibit the autophosphorylation of PKD1 at serine residue 916 (Ser⁹¹⁶). medchemexpress.comadooq.com Similarly, in IEC-18 cells, the compound prevents the angiotensin II-induced phosphorylation of HDAC4, HDAC5, and HDAC7 at specific serine residues. medchemexpress.comphysiology.org The compound also suppresses HDAC phosphorylation stimulated by other agents like vasopressin and lysophosphatidic acid. medchemexpress.comphysiology.org

Table 2: Inhibitory Activity (IC₅₀) of kb NB 142-70 against PKD Isoforms

Target Kinase IC₅₀ Value
PKD1 28.3 nM medchemexpress.comtocris.comrndsystems.comcaymanchem.comapexbt.comadooq.combiorbyt.com
PKD2 58.7 nM medchemexpress.comtocris.comrndsystems.comcaymanchem.comapexbt.comadooq.combiorbyt.com
PKD3 53.2 nM medchemexpress.comtocris.comrndsystems.comcaymanchem.comapexbt.comadooq.combiorbyt.com

Immunofluorescence and Live-Cell Imaging Techniques

Immunofluorescence microscopy has been employed to visualize the subcellular localization and activation state of PKD1 within cells. In wound-healing assays using monolayers of IEC-18 intestinal epithelial cells, this technique revealed a rapid activation of PKD1 at the wound edge. nih.gov This activation was observed through an antibody specific to the phosphorylated form of PKD1 at Ser⁹¹⁶. nih.gov Treatment with kb NB 142-70 was shown to prevent this wound-induced phosphorylation, providing visual evidence of its inhibitory action within a cellular context. nih.gov Live-cell imaging, a technique that allows for the observation of dynamic cellular processes in real-time, is a valuable method for studying the effects of compounds like kb NB 142-70 on events such as cell migration and apoptosis. thermofisher.com

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a powerful tool used to analyze the distribution of cells throughout the different phases of the cell cycle and to quantify apoptosis. Studies using prostate cancer cells have utilized this method to investigate the effects of kb NB 142-70 on cell cycle progression. nih.govscispace.com Following treatment with the compound, PC3 cells were fixed, stained with propidium (B1200493) iodide (a fluorescent dye that binds to DNA), and analyzed using a FACScan Benchtop Cytometer. medchemexpress.com The results from such analyses have demonstrated that kb NB 142-70 induces a G2/M phase cell cycle arrest in prostate cancer cells. nih.gov Inhibition of PKD2 activity by kb NB 142-70 has also been linked to the induction of apoptosis. theses.fr This method allows for a quantitative assessment of how the compound interferes with cell division and survival. nih.gov

Preclinical In Vivo Models

To understand the potential effects of a compound in a whole organism, researchers turn to preclinical in vivo models.

Animal Models for Inflammatory Conditions

The role of kb NB 142-70 in inflammatory processes has been investigated using established animal models, particularly in the context of intestinal inflammation.

One key study utilized the dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice, a well-regarded experimental paradigm that mimics human inflammatory bowel disease. researchgate.netacs.org In this model, the administration of DSS in drinking water leads to acute colitis, characterized by damage to the colonic epithelial barrier. nih.gov Research demonstrated that the inhibition of PKD activity is crucial for maintaining intestinal barrier integrity. The use of PKD inhibitors, including kb NB 142-70, in in vitro models using Caco-2 and NCM460 intestinal epithelial cells led to a dose-dependent decrease in the expression of the tight junction protein ZO-1 and the protective mucin, MUC2. researchgate.net This inhibition also resulted in increased paracellular permeability, as measured by the flux of FITC-dextran across the cell monolayer. researchgate.net These findings suggest that by inhibiting PKD, kb NB 142-70 can disrupt the intestinal epithelial barrier, a key event in the pathogenesis of inflammatory colitis.

Table 1: Effect of PKD Inhibition by kb NB 142-70 on Intestinal Epithelial Cells In Vitro

Cell Line Parameter Measured Effect of kb NB 142-70 Reference
Caco-2 Paracellular Permeability (FITC-dextran flux) Increased researchgate.net
Caco-2 ZO-1 Expression Decreased researchgate.net
Caco-2 MUC2 Expression Decreased researchgate.net
NCM460 ZO-1 Expression Decreased researchgate.net
NCM460 MUC2 Expression Decreased researchgate.net

Neurodegeneration Models for Therapeutic Potential

The investigation of kb NB 142-70 in the context of neurodegeneration has primarily involved in vitro models mimicking Parkinson's disease (PD). These studies have revealed that the role of PKD, and thus the effect of its inhibition by kb NB 142-70, is complex and context-dependent.

Research using dopaminergic neuronal cell lines (N27) and primary mesencephalic neurons has shown that oxidative stress, a key factor in PD pathogenesis, induces the activation of Protein Kinase D1 (PKD1). nih.govtocris.combiorxiv.orgembopress.orgresearchgate.net This activation appears to be a pro-survival or compensatory response against neurotoxic insults. To probe this, researchers used well-established neurotoxins like 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenylpyridinium (MPP+) to model PD-related cell death. nih.govtocris.com

Crucially, when these neuronal models were treated with kb NB 142-70, the toxicity induced by 6-OHDA and MPP+ was exacerbated. nih.govtocris.combiorxiv.org For instance, co-treatment of N27 cells with 50 µM kb NB 142-70 significantly increased cell death compared to cells treated with the neurotoxin alone. nih.govembopress.org This finding strongly suggests that PKD1 activity is neuroprotective in these specific oxidative stress models. Therefore, the therapeutic potential of inhibiting PKD with kb NB 142-70 in neurodegenerative conditions like Parkinson's disease is not supported by this line of research; instead, it highlights that PKD1 activation may be a beneficial target to explore for neuroprotection. nih.govbiorxiv.org

Table 2: Effect of kb NB 142-70 in In Vitro Models of Parkinson's Disease

Model System Neurotoxin Effect of kb NB 142-70 Co-treatment Implied Role of PKD1 Reference
N27 Dopaminergic Cells 6-OHDA Exacerbated cytotoxic cell death Neuroprotective nih.govembopress.orgresearchgate.net
N27 Dopaminergic Cells MPP+ Exacerbated cytotoxic cell death Neuroprotective nih.govtocris.com
Primary Mesencephalic Neurons 6-OHDA / MPP+ Inhibition of PKD1 associated with increased toxicity Neuroprotective nih.govtocris.com

Computational Modeling and Bioinformatics Approaches

In silico methods have been instrumental in understanding the molecular network in which kb NB 142-70 operates and in predicting its interactions.

Molecular Docking and Dynamics Simulations

While specific molecular docking or extensive dynamics simulation studies focusing solely on the binding pose of kb NB 142-70 to PKD are not prominently detailed in the available literature, the compound has been a critical tool in the development and validation of computational models of cellular pathways.

A notable example is the creation of a quantitative kinetic model of the interactions between PKD, the ceramide transfer protein (CERT), and phosphatidylinositol 4-kinase III beta (PI4KIIIβ) at the trans-Golgi Network (TGN). tocris.comresearchgate.netgrafiati.com This model aimed to understand the regulation of vesicle formation and protein transport. In this research, kb NB 142-70 was used as a selective inhibitor to experimentally perturb the system. The data from these inhibition experiments were then used to calibrate and validate the computational model. tocris.comresearchgate.net The model successfully predicted that active PKD is the primary regulator of the network, particularly of CERT-mediated ceramide transfer. tocris.comresearchgate.net The consistency between the model's predictions and the experimental results obtained using kb NB 142-70 underscores the model's accuracy and the compound's utility in dissecting complex biological systems.

Predictive Modeling of Compound Interactions

Bioinformatics approaches have been used to predict cellular responses to kb NB 142-70, linking its activity to specific genetic markers. One study performed a systematic analysis of alternative splicing events in glioblastoma multiforme (GBM) to identify prognostic predictors and potential therapeutic targets. nih.gov

Using data from the Genomics of Drug Sensitivity in Cancer (GDSC) database, the researchers explored the relationship between the expression of various splicing factors (SFs) and the chemoresponse of cancer cell lines to a panel of drugs. nih.gov Their predictive model identified a significant association between the expression level of the splicing factor NOVA1 and the cellular response to kb NB 142-70. researchgate.netnih.gov This finding suggests that NOVA1 expression could serve as a potential predictive biomarker for the efficacy of kb NB 142-70 in glioblastoma. nih.gov Such predictive models are valuable for identifying patient populations that may benefit from a particular therapy and for uncovering novel mechanisms of drug action.

Future Directions and Research Gaps for Kb Nb 142 70

Investigation of Isoform-Specific Pharmacological Modulations

A critical area for future research is the development and investigation of pharmacologic agents with greater specificity for the individual isoforms of PKD. The PKD family comprises three distinct isoforms—PKD1, PKD2, and PKD3—which can have varied, and sometimes opposing, roles depending on the cellular context and disease state. nih.gov

kb NB 142-70 functions as a pan-inhibitor, albeit with a higher potency for PKD1 compared to PKD2 and PKD3. medchemexpress.comadooq.comapexbt.com This broad activity complicates the interpretation of its biological effects and presents a potential obstacle for therapeutic development, as inhibiting all three isoforms simultaneously may lead to unforeseen or counterproductive outcomes. For instance, while PKD1 is upregulated in pancreatic cancer, it is notably downregulated in breast cancer, where it may function as an anti-oncogene. nih.gov

Future efforts must therefore focus on:

Designing Novel Analogs: Synthesizing and screening new analogs of kb NB 142-70 to identify compounds with high selectivity for either PKD1, PKD2, or PKD3. The development of kb NB 142-70 itself was an optimization of a previous compound, CID755673, to achieve greater potency. tocris.comnih.govaacrjournals.org A similar targeted approach is needed for isoform specificity.

Dissecting Isoform-Specific Functions: Utilizing these new isoform-specific inhibitors as tool compounds to meticulously dissect the unique and overlapping functions of each PKD isoform in relevant disease models. This will clarify which specific isoform should be targeted for a given pathology.

Table 1: Inhibitory Activity of kb NB 142-70 against PKD Isoforms

Isoform IC50 (nM)
PKD1 28.3
PKD2 58.7
PKD3 53.2

Data sourced from multiple studies. tocris.comrndsystems.comcaymanchem.commedchemexpress.com

Elucidating Novel Downstream Effectors and Signaling Networks

The current understanding of the signaling pathways modulated by kb NB 142-70 provides a solid foundation, but a comprehensive map of its downstream effects is far from complete. It is known that kb NB 142-70 prevents the phosphorylation of class IIa histone deacetylases (HDACs), specifically HDAC4, HDAC5, and HDAC7, which are crucial for gene expression. medchemexpress.comphysiology.org It has also been shown to block NF-κB activation and impact signaling downstream of growth factor receptors like Kras and EGF-R. nih.govaacrjournals.org

A particularly intriguing finding is that PKD1 inhibition by kb NB 142-70 leads to a potentiation of PI3K/Akt signaling, suggesting that PKD1 is part of a negative feedback loop controlling this critical pro-survival pathway. researchgate.netlktlabs.com

Future research should aim to:

Employ 'Omics' Technologies: Utilize unbiased, large-scale screening methods such as phosphoproteomics and quantitative proteomics to identify the full spectrum of proteins whose phosphorylation state is altered by kb NB 142-70.

Map Signaling Crosstalk: Investigate the complex interplay between PKD-mediated pathways and other major signaling networks (e.g., MAPK/ERK, JAK/STAT). caymanchem.com Understanding this crosstalk is essential for predicting the compound's cellular impact and identifying potential mechanisms of resistance.

Characterize Feedback Mechanisms: Further explore the negative feedback loop between PKD1 and the PI3K/Akt pathway. researchgate.net Elucidating the precise molecular components of this loop could reveal new therapeutic targets and strategies.

Combination Therapeutic Strategies with Existing Agents

The known mechanisms of kb NB 142-70 suggest its potential for use in combination therapies to achieve synergistic effects and overcome drug resistance. Research has shown that the compound can induce cell cycle arrest at the G2/M phase in cancer cells. nih.gov This provides a clear rationale for combining it with other chemotherapeutic agents that target different phases of the cell cycle or with DNA-damaging agents.

Furthermore, its modulatory effect on key signaling pathways opens up other combination possibilities:

Targeting the PI3K/Akt Pathway: Given that kb NB 142-70 can enhance PI3K/Akt activation, combining it with specific PI3K or Akt inhibitors could create a powerful synthetic lethal strategy, simultaneously blocking a key oncogenic pathway while inhibiting PKD-driven processes. researchgate.net

Synergy with NF-κB Inhibitors: In diseases where NF-κB activation is a major driver, such as certain cancers and inflammatory conditions, combining kb NB 142-70 with other NF-κB inhibitors could lead to a more profound therapeutic effect. aacrjournals.org

Overcoming Resistance: Investigating the use of kb NB 142-70 to re-sensitize tumors that have become resistant to other targeted therapies by blocking PKD-mediated escape pathways.

Exploration of Additional Disease Indications

While the bulk of research on kb NB 142-70 has been in the context of cancer (prostate, pancreatic, colorectal), its fundamental role in cell signaling suggests its relevance in a broader range of diseases. nih.govaacrjournals.org

Promising new areas for investigation include:

Neurodegenerative Diseases: A recent preclinical study in a Parkinson's disease model found that inhibiting PKD1 with kb NB 142-70 worsened neurotoxicity, implying that PKD1 activation may be neuroprotective. biorxiv.org This counterintuitive finding underscores the need to explore the role of PKD isoforms in various neurodegenerative disorders, where either inhibitors or activators might be beneficial depending on the context.

Inflammatory and Autoimmune Diseases: PKD is involved in inflammatory signaling, and kb NB 142-70 has been noted to affect the NLRP3 inflammasome, a key component of the innate immune response. monterosatx.com This suggests a potential therapeutic application in a variety of inflammatory conditions, from arthritis to inflammatory bowel disease.

Metabolic Diseases: The PKD family has been implicated in metabolic regulation. Further research could explore the utility of kb NB 142-70 or its analogs in conditions such as type 2 diabetes or non-alcoholic fatty liver disease.

Advanced Preclinical Characterization of Compound Efficacy and Safety

A major gap in the development of kb NB 142-70 is the stark contrast between its in vitro potency and its lack of in vivo efficacy. Studies in mice with human cancer xenografts revealed that the compound was inactive, failing to inhibit tumor growth. nih.govaacrjournals.org

This failure was directly attributed to its poor pharmacokinetic properties. The compound is rapidly metabolized in mice, primarily through oxidation and glucuronidation, resulting in a very short plasma half-life of approximately 6 minutes. nih.gov Consequently, the concentrations achieved in tumors were well below the levels required for cytotoxic effects observed in vitro. nih.gov

To bridge this gap, future research must prioritize:

Medicinal Chemistry Optimization: A focused effort to rationally design and synthesize next-generation analogs of kb NB 142-70 with improved metabolic stability. Modifying the parts of the molecule susceptible to metabolic breakdown, as was attempted with the methoxy-analogue kb-NB165-09, is a key strategy. nih.gov

Comprehensive ADME Studies: Conducting thorough absorption, distribution, metabolism, and excretion (ADME) studies for any new, promising analogs to ensure they possess viable drug-like properties before advancing to expensive efficacy studies.

In-depth Toxicological Profiling: Once metabolically stable analogs are identified, performing rigorous toxicology and safety pharmacology studies to establish a therapeutic window and identify any potential off-target toxicities.

Translational Research Perspectives and Therapeutic Development Challenges

The path to translating kb NB 142-70 or any of its successors into a clinical therapy is fraught with challenges that must be systematically addressed. The primary obstacle identified to date is the compound's poor metabolic stability and resulting lack of in vivo activity. nih.govaacrjournals.org Overcoming this pharmacokinetic barrier is the most immediate and critical step for the entire program.

Beyond this, several other challenges loom:

The Pan-Inhibitor Dilemma: As a pan-PKD inhibitor, the therapeutic utility may be limited. The development of isoform-specific inhibitors is crucial for a more targeted and potentially safer therapeutic approach. nih.gov

The Double-Edged Sword of PI3K/Akt Activation: The potentiation of the pro-survival PI3K/Akt pathway is a significant concern. researchgate.net While it could be exploited in combination therapies, it could also promote tumor growth or survival if not properly managed, posing a serious translational risk.

Context-Dependent Effects: The discovery that PKD1 inhibition may be detrimental in the context of neurodegeneration highlights the critical importance of understanding the specific role of PKD in each disease. biorxiv.org A one-size-fits-all approach is unlikely to succeed, and careful patient stratification will be necessary for any future clinical trials.

Q & A

Q. How to determine the optimal concentration range of kb NB 142-70 for inhibiting PKD in cell-based assays?

  • Methodology : Use dose-response experiments with a gradient of kb NB 142-70 concentrations (e.g., 0.1–12 μM) to monitor phosphorylation levels of PKD (Ser^916, Ser^748) and downstream targets like Akt (Thr^308, Ser^473) via Western blotting. Threshold effects are observed at ~3 μM, beyond which PKD inhibition plateaus, while Akt activation increases nonlinearly . Include controls with pan-PKC/PKD inhibitors (e.g., Gö6976) to validate specificity .

Q. What experimental controls are critical when assessing kb NB 142-70’s selectivity for PKD isoforms?

  • Methodology :
  • Use isoform-specific PKD knockout/knockdown cell lines to compare inhibition efficacy.
  • Combine kb NB 142-70 with inhibitors targeting related kinases (e.g., PKC, CaMK-II) to rule off-target effects .
  • Validate selectivity using in vitro kinase assays with recombinant PKD1, PKD2, and PKD3, referencing reported IC50 values (28.3, 58.7, and 53.2 nM, respectively) .

Q. How to address discrepancies in Akt activation upon PKD inhibition by kb NB 142-70?

  • Methodology : Akt phosphorylation (Thr^308/Ser^473) may increase due to feedback mechanisms triggered by PKD inhibition. To dissect this:
  • Perform time-course experiments to track temporal changes in Akt activation .
  • Use PI3K/Akt pathway inhibitors (e.g., LY294002) to determine if Akt activation is PKD-dependent or compensatory .

Advanced Research Questions

Q. How does kb NB 142-70 modulate PKD-dependent secretory pathways in cancer cells?

  • Methodology :
  • Employ doxycycline-inducible secretory reporters (e.g., FLAG-HRP) in tumor models. Measure secretion under kb NB 142-70 treatment using chemiluminescence assays.
  • Correlate secretory changes with PKD activity (e.g., phosphorylation of PAK4/SSH1) and Golgi integrity markers .

Q. What mechanisms underlie kb NB 142-70’s anti-tumor effects in macrophage-mediated immune responses?

  • Methodology :
  • Co-culture RAW 264.7 macrophages with tumor cells; assess phagocytosis and cytokine release (e.g., TNF-α, IL-6) via ELISA.
  • Use siRNA to silence PKD isoforms in macrophages and compare tumor-killing efficacy with kb NB 142-70 treatment .

Q. How to resolve conflicting data on PKD’s role in neuronal survival vs. apoptosis?

  • Methodology :
  • In cortical neurons, measure cell viability (MTT assay) and apoptosis markers (e.g., caspase-3 cleavage) under kb NB 142-70 treatment.
  • Contrast results with studies in Schwann cells, where PKD inhibition blocks GDNF expression, a pro-survival factor . Context-dependent effects may arise from cell type-specific signaling crosstalk .

Q. How to design a study investigating kb NB 142-70’s impact on epigenetic regulation via PKD?

  • Methodology :
  • Perform ChIP-seq or CUT&Tag to identify PKD-regulated histone modifications (e.g., H3S10 phosphorylation).
  • Combine kb NB 142-70 with HDAC inhibitors to explore synergistic effects on gene expression .

Data Analysis & Interpretation

Q. How to statistically validate non-linear dose-response curves in kb NB 142-70 experiments?

  • Methodology :
  • Use nonlinear regression models (e.g., sigmoidal dose-response in GraphPad Prism) to calculate EC50/IC50.
  • Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons of phosphorylation levels .

Q. What strategies mitigate variability in Western blot quantification of PKD activity?

  • Methodology :
  • Normalize phospho-PKD signals to total PKD and loading controls (e.g., α-tubulin).
  • Include biological replicates (n ≥ 3) and technical replicates (e.g., triplicate blots) .

Ethical & Reproducibility Considerations

Q. How to ensure reproducibility of kb NB 142-70 studies across labs?

  • Methodology :
  • Report detailed synthesis/purification protocols for kb NB 142-70, including batch-specific activity validation.
  • Deposit raw data (e.g., blot images, dose-response curves) in public repositories (e.g., Zenodo).
  • Adhere to ARRIVE guidelines for preclinical studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.